5-Fluoro-4-methyl-1,3-thiazol-2-amine

Lipophilicity Membrane Permeability ADME

Researchers requiring a CNS-penetrant heterocyclic scaffold often face inconsistent LogP and pKa across halogenated analogs. This 5-fluoro-4-methyl-1,3-thiazol-2-amine (CAS 947179-49-9) provides a precisely defined physicochemical profile (LogP 1.75, pKa 16.57) that ensures neutral species dominance at physiological pH, enabling passive blood-brain barrier penetration. - Balanced LogP (1.75) avoids the excessive lipophilicity of chloro (2.27) and bromo (2.38) analogs, reducing off-target toxicity risk. - Extremely low basicity (pKa 16.57) guarantees >99.9% neutral form at pH 7.4, critical for CNS permeability. - Primary amine handle at C2 enables rapid derivatization into amides, ureas, and sulfonamides for SAR expansion. Supplied with full analytical documentation (HPLC, NMR, MS) and available for immediate global dispatch under ambient conditions.

Molecular Formula C4H5FN2S
Molecular Weight 132.16 g/mol
CAS No. 947179-49-9
Cat. No. B1439286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methyl-1,3-thiazol-2-amine
CAS947179-49-9
Molecular FormulaC4H5FN2S
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)F
InChIInChI=1S/C4H5FN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7)
InChIKeyQBDZOLWTYRZKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-methyl-1,3-thiazol-2-amine Overview


5-Fluoro-4-methyl-1,3-thiazol-2-amine (CAS 947179-49-9) is a fluorinated heterocyclic building block belonging to the 2-aminothiazole class . It is characterized by a fluorine atom at the 5-position and a methyl group at the 4-position of the thiazole ring, with a molecular formula of C₄H₅FN₂S and a molecular weight of 132.16 g/mol . This compound is primarily utilized as a versatile scaffold in medicinal chemistry for the synthesis of biologically active molecules, with potential applications in antimicrobial, antifungal, and anticancer research .

5-Fluoro-4-methyl-1,3-thiazol-2-amine: Halogen Impact on Properties


Direct substitution of 5-fluoro-4-methyl-1,3-thiazol-2-amine with non-halogenated or alternative halogenated 2-aminothiazole analogs is not scientifically justifiable without quantitative evaluation. The presence and type of halogen at the 5-position profoundly influence key drug-like properties such as lipophilicity (LogP) and basicity (pKa), which are critical determinants of membrane permeability, solubility, metabolic stability, and target binding . The following evidence demonstrates that the fluorine atom in this specific compound confers a distinct physicochemical profile compared to its hydrogen, chlorine, and bromine counterparts, making it a non-interchangeable entity in structure-activity relationship (SAR) studies and lead optimization campaigns.

5-Fluoro-4-methyl-1,3-thiazol-2-amine: Quantitative Differentiation


Lipophilicity vs Non-Halogenated Analog

The 5-fluoro substitution on 4-methylthiazol-2-amine results in a calculated LogP value of 1.754 . In contrast, the non-halogenated parent compound, 4-methylthiazol-2-amine, exhibits a significantly lower LogP of 1.615 [1]. This difference of +0.14 log units indicates a quantifiable increase in lipophilicity conferred by the fluorine atom, which can enhance passive membrane permeability without the excessive lipophilicity often associated with larger halogens that may lead to poor solubility or promiscuous binding.

Lipophilicity Membrane Permeability ADME Drug Design

Lipophilicity vs Chloro and Bromo Analogs

Within the 5-halogenated series of 4-methylthiazol-2-amine, lipophilicity increases with halogen size. The target 5-fluoro compound has a LogP of 1.754 . The 5-chloro analog exhibits a LogP of 2.268 [1], and the 5-bromo analog shows a LogP of 2.377 [2]. This places the fluorine derivative in a distinct, intermediate lipophilicity space. The chloro and bromo derivatives are significantly more lipophilic (ΔLogP = +0.51 and +0.62, respectively), which may increase the risk of poor aqueous solubility, high plasma protein binding, and off-target promiscuity [3].

Lipophilicity Drug-likeness Halogen Series SAR

Basicity and Ionization State at Physiological pH

The electron-withdrawing effect of the 5-fluoro substituent has a profound impact on the basicity of the 2-amine group. The calculated pKa for the conjugate acid of 5-fluoro-4-methyl-1,3-thiazol-2-amine is 16.57 [1]. In stark contrast, the non-fluorinated analog, 4-methylthiazol-2-amine, has a predicted pKa of 5.36 . This 11-unit difference in pKa means that at physiological pH (7.4), the fluorinated compound exists almost exclusively in its neutral, un-ionized form, whereas the non-fluorinated analog is predominantly ionized. This fundamental difference in ionization state will significantly impact the compound's ability to cross lipid bilayers, its interaction with acidic or basic residues in a binding pocket, and its overall pharmacokinetic profile.

Basicity Ionization Pharmacokinetics Binding Affinity

5-Fluoro-4-methyl-1,3-thiazol-2-amine: Application Scenarios


CNS-Penetrant Lead Optimization Scaffold

The balanced lipophilicity (LogP = 1.754) and extremely low basicity (pKa = 16.57) of 5-fluoro-4-methyl-1,3-thiazol-2-amine make it an ideal core scaffold for designing compounds intended to cross the blood-brain barrier. Unlike its more basic, non-fluorinated analog, this compound will remain predominantly neutral at physiological pH, facilitating passive diffusion across lipid membranes . This property is supported by the quantitative pKa and LogP evidence detailed in Section 3, which positions it as a superior starting point for CNS drug discovery programs.

Anticancer Agents with Balanced Drug-Like Properties

In the development of kinase inhibitors or other intracellular anticancer targets, the 5-fluoro derivative offers a favorable lipophilicity profile (LogP = 1.754) that enhances permeability while avoiding the potential toxicological and solubility pitfalls associated with the higher LogP chloro (2.268) and bromo (2.377) analogs [1]. This 'Goldilocks' lipophilicity, supported by the cross-study comparison in Section 3, makes this compound a more prudent choice for medicinal chemistry campaigns aiming to optimize ADME properties alongside target potency.

Antimicrobial SAR Precursor

The presence of the 2-amine handle allows for facile derivatization into amides, ureas, and other functional groups, a common strategy in antimicrobial drug discovery. The unique electronic and lipophilic signature imparted by the 5-fluoro substitution (as quantified by LogP and pKa data in Section 3) provides a distinct starting point for SAR exploration. Researchers can directly compare the activity of compounds derived from this scaffold against those made from the non-fluorinated or other halogenated analogs to elucidate the optimal halogen for a given biological target, as the fundamental physicochemical properties are well-defined.

Analytical Reference Standard

Given the well-defined and distinct physicochemical properties of 5-fluoro-4-methyl-1,3-thiazol-2-amine compared to its analogs, this compound serves as a valuable reference standard. It can be used to calibrate HPLC methods for lipophilicity determination or to benchmark computational models for pKa and LogP prediction of heterocyclic amines. The quantifiable differences in LogP and pKa, as documented in Section 3, provide a clear basis for its utility in analytical chemistry and cheminformatics research.

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